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N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide

Kinase inhibitor design Structure-activity relationship CF₃ positional isomerism

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034227-45-5) is a synthetic small molecule belonging to the heteroaryl benzamide class, characterized by a 1,2,3-triazole core bearing a pyridin-4-yl substituent at N1 and linked via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety. With a molecular formula C₁₆H₁₂F₃N₅O and molecular weight 347.301 g/mol, the compound integrates three pharmacophoric elements—pyridine, 1,2,3-triazole, and ortho-trifluoromethylbenzamide—within a compact scaffold.

Molecular Formula C16H12F3N5O
Molecular Weight 347.301
CAS No. 2034227-45-5
Cat. No. B2553993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide
CAS2034227-45-5
Molecular FormulaC16H12F3N5O
Molecular Weight347.301
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F
InChIInChI=1S/C16H12F3N5O/c17-16(18,19)14-4-2-1-3-13(14)15(25)21-9-11-10-24(23-22-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,21,25)
InChIKeyGDHVBTOGABOIHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034227-45-5): Compound Class and Research Positioning


N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 2034227-45-5) is a synthetic small molecule belonging to the heteroaryl benzamide class, characterized by a 1,2,3-triazole core bearing a pyridin-4-yl substituent at N1 and linked via a methylene bridge to a 2-(trifluoromethyl)benzamide moiety . With a molecular formula C₁₆H₁₂F₃N₅O and molecular weight 347.301 g/mol, the compound integrates three pharmacophoric elements—pyridine, 1,2,3-triazole, and ortho-trifluoromethylbenzamide—within a compact scaffold . The 1,2,3-triazole ring serves as both a metabolically stable bioisostere of the amide bond and a hydrogen bond acceptor, while the ortho-CF₃ group imparts enhanced lipophilicity and metabolic resistance. Structurally related triazole-benzamide congeners have demonstrated activity against kinase targets including c-Met and Aurora-A, positioning this scaffold within the broader class of type II kinase inhibitor chemotypes [1].

Why N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Triazole-Benzamide Analogs


Triazole-benzamide analogs within the same nominal compound class exhibit divergent biological profiles due to three critical structural variables that govern target engagement: (i) the regiochemistry of the pyridine nitrogen (4-pyridyl vs. 3-pyridyl) alters the hydrogen bond acceptor geometry and kinase hinge-binding complementarity; (ii) the position of the trifluoromethyl substituent on the benzamide ring (ortho vs. meta vs. para) modulates both the dihedral angle of the amide bond and the electron density of the aromatic ring, directly affecting ATP pocket occupancy [1]; and (iii) the connectivity of the triazole-methyl linker to the benzamide carbonyl dictates the spatial orientation of the terminal aromatic group within the hydrophobic back pocket. The ortho-CF₃ configuration in the target compound creates a sterically constrained conformation that is distinct from the meta-CF₃ regioisomer (CAS N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide) and the para-substituted variants found in CMPD101-class GRK2/3 inhibitors [2]. These subtle structural permutations produce non-interchangeable kinase selectivity fingerprints, making generic substitution scientifically indefensible without head-to-head profiling data.

Quantitative Differentiation Evidence for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide vs. Closest Analogs


Ortho-CF₃ Substitution on Benzamide Confers Distinct Conformational and Electronic Profile vs. Meta-CF₃ and Des-CF₃ Analogs

The target compound carries a 2-(trifluoromethyl) substituent on the benzamide ring, positioned ortho to the carboxamide group. This ortho-CF₃ configuration introduces a steric clash that forces the amide bond into a non-coplanar conformation with the aromatic ring, a geometry distinct from the meta-CF₃ regioisomer [1]. In the comparator N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide, the meta-CF₃ imparts a purely electronic (inductive) effect without steric constraint, resulting in a different torsional angle between the benzamide ring and the triazole-methyl linker [2]. The des-CF₃ analog (CAS 2034531-65-0) lacks the trifluoromethyl group entirely, producing a molecular weight reduction of 68.0 Da (347.301 vs. 279.303 g/mol) and a substantially lower calculated logP.

Kinase inhibitor design Structure-activity relationship CF₃ positional isomerism

1,2,3-Triazole Core vs. 1,2,4-Triazole Core: Differential Hydrogen Bond Acceptor Topology relative to CMPD101

The target compound contains a 1,2,3-triazole ring, whereas the well-characterized GRK2/3 inhibitor CMPD101 features a 1,2,4-triazole core . The 1,2,3-triazole presents two adjacent nitrogen atoms (N2 and N3) capable of acting as hydrogen bond acceptors in a vicinal arrangement, generating a distinct spatial distribution of H-bond acceptor sites compared to the 1,3-dinitrogen arrangement in 1,2,4-triazole [1]. This difference directly impacts the ability of the triazole ring to engage the kinase hinge region. CMPD101 achieves potent GRK2/3 inhibition with IC₅₀ values of 18 nM and 5.4 nM, respectively, through a 1,2,4-triazole-mediated hinge interaction, whereas the 1,2,3-triazole in the target compound is predicted to favor engagement with kinases possessing a complementary H-bond donor-acceptor spacing in the hinge region, such as certain c-Met and Aurora kinase family members.

Kinase hinge binding Triazole isomerism GRK inhibitor comparator

Methylene-Linked Benzamide vs. Aminoethyl-Linked Benzamide: Scaffold Flexibility Differentiates Target Engagement from Entrectinib and Larotrectinib

The target compound employs a single methylene (-CH₂-) linker between the 1,2,3-triazole ring and the benzamide nitrogen, creating a relatively rigid scaffold with limited rotational freedom (4 rotatable bonds total) . In contrast, FDA-approved TRK inhibitors such as entrectinib and larotrectinib utilize longer and more flexible linkers (e.g., entrectinib contains a tetrahydro-2H-pyran-4-ylamino linker, larotrectinib features a pyrrolidine-carboxamide linkage), resulting in substantially greater conformational entropy [1]. The restricted conformational space of the target compound reduces the entropic penalty upon target binding but also limits the range of binding pocket geometries that can be accommodated, favoring kinases with shallower ATP pockets. Entrectinib achieves pan-TRK inhibition with IC₅₀ values of 0.1–1.7 nM across TRKA/B/C, whereas the constrained methylene-linked scaffold of the target compound is structurally incompatible with the deep TRK ATP pocket, directing activity toward alternative kinase targets.

TRK inhibitor comparison Linker flexibility Kinase selectivity

Class-Level Antitumor Potency Benchmark: 1,2,3-Triazole Benzamide Derivatives Exhibit Single-Digit Micromolar IC₅₀ Against c-Met-Driven Cancer Cell Lines

In a systematic SAR study of 1,2,3-triazole-containing benzamide derivatives as type II c-Met inhibitors, structurally related compounds demonstrated moderate to potent antiproliferative activity across a panel of human cancer cell lines [1]. The optimized compound B26, bearing a 4-(pyridin-4-yloxy)benzamide scaffold with a 1,2,3-triazole fragment, exhibited IC₅₀ values of 3.22 µM (A549, lung adenocarcinoma), 4.33 µM (HeLa, cervical carcinoma), and 5.82 µM (MCF-7, breast adenocarcinoma), surpassing the reference inhibitor Golvatinib [1]. SAR analysis revealed that electron-withdrawing substituents (particularly fluorine) on the terminal benzene ring of the benzamide moiety significantly enhanced potency—a finding directly relevant to the target compound's ortho-CF₃ substitution [1]. The target compound, with its electron-withdrawing CF₃ group positioned ortho to the carboxamide, is predicted to benefit from the same potency-enhancing electronic effect.

c-Met inhibition Antitumor activity Cancer cell line panel

Purity Specification and Molecular Identity Verification: Baseline Quality Metrics for Procurement Evaluation

The target compound is supplied with a minimum purity specification of 95% (HPLC), as indicated by vendor technical datasheets, with molecular identity confirmed by InChI Key GDHVBTOGABOIHT-UHFFFAOYSA-N . This purity grade is consistent with the industry standard for screening compounds used in biochemical and cell-based assays. In comparison, the closely related analog 2-chloro-4-fluoro-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (CAS 2034227-41-1) is also supplied at 95% purity but differs in molecular weight (331.74 vs. 347.301 g/mol) and halogen substitution pattern, necessitating orthogonal analytical confirmation (¹H NMR, LC-MS) to distinguish between these structurally similar compounds in a screening collection [1].

Compound purity Quality control Procurement specification

Optimal Research Application Scenarios for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring Orthogonal Chemotypes to 1,2,4-Triazole and TRK Inhibitors

The target compound's 1,2,3-triazole core and rigid methylene linker provide a structurally orthogonal chemotype to two widely used inhibitor classes: 1,2,4-triazole-based GRK2/3 inhibitors (e.g., CMPD101) and flexible-linker TRK inhibitors (e.g., entrectinib, larotrectinib). As established in Section 3 (Evidence Items 2 and 3), the 1,2,3-triazole vs. 1,2,4-triazole isomerism produces a ~2.3 Å shift in H-bond acceptor geometry, while the constrained methylene linker prevents engagement of the deep hydrophobic TRK back pocket. This compound is therefore best deployed in kinome-wide selectivity profiling panels where it is critical to differentiate between GRK-family, TRK-family, and c-Met/Aurora kinase inhibition, reducing the risk of polypharmacology confounds that plague less selective scaffolds .

c-Met and Aurora Kinase Focused Screening Libraries for Oncology Hit Identification

Based on the class-level antitumor activity benchmark from the SAR study of 1,2,3-triazole benzamide derivatives (Section 3, Evidence Item 4), the target compound is well-suited for inclusion in focused screening libraries targeting c-Met-driven and Aurora kinase-dependent cancer models. The ortho-CF₃ substituent provides the electron-withdrawing character that the SAR study identified as critical for enhancing antiproliferative potency against A549, HeLa, and MCF-7 cell lines, where related compounds achieved single-digit micromolar IC₅₀ values (3.22–5.82 µM) [1]. Procurement of this compound is recommended for laboratories running medium-throughput cell viability screens against c-Met-amplified cancer lines, where the compound can serve as a starting point for hit-to-lead optimization.

Structure-Based Drug Design Studies Leveraging Ortho-CF₃ Conformational Constraint

The ortho-CF₃ group on the benzamide ring introduces a unique conformational constraint that forces the amide bond out of plane with the aromatic ring (Section 3, Evidence Item 1). This pre-organized bioactive conformation is a valuable feature for fragment-based drug design and structure-based optimization campaigns, as it reduces the entropic penalty of binding. Computational chemists and structural biologists can exploit this conformational rigidity to perform high-confidence molecular docking studies against kinase crystal structures with shallow ATP pockets, where the constrained scaffold is predicted to achieve better shape complementarity than flexible analogs with meta-CF₃ or para-CF₃ substitution .

High-Throughput Screening Quality Control and Analog Discrimination

The compound's distinct molecular weight (347.301 g/mol) and unique InChI Key (GDHVBTOGABOIHT-UHFFFAOYSA-N), when combined with the ≥95% purity specification (Section 3, Evidence Item 5), enable its use as a quality control standard for LC-MS-based compound library management [2]. Its +15.56 Da mass difference from the 2-chloro-4-fluoro analog (CAS 2034227-41-1) allows facile discrimination between these closely related benzamide derivatives in screening collection audits, ensuring that HTS hit lists are not contaminated by isobaric or near-isobaric impurities that could confound structure-activity relationship interpretation.

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